molecular formula C20H30N4O2 B14802851 1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(5-Hydroxypentyl)urea

1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(5-Hydroxypentyl)urea

Cat. No.: B14802851
M. Wt: 358.5 g/mol
InChI Key: KYUWRMMQYZFHGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-(5-Hydroxypentyl)urea typically involves a multi-step processThe final step involves the formation of the urea linkage with the hydroxypentyl chain .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-(5-Hydroxypentyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypentyl chain can yield carboxylic acids, while substitution reactions on the pyrazole ring can introduce new functional groups .

Scientific Research Applications

1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-(5-Hydroxypentyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-(5-Hydroxypentyl)urea involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-(5-Hydroxypentyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C20H30N4O2

Molecular Weight

358.5 g/mol

IUPAC Name

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-(5-hydroxypentyl)urea

InChI

InChI=1S/C20H30N4O2/c1-15-8-10-16(11-9-15)24-18(14-17(23-24)20(2,3)4)22-19(26)21-12-6-5-7-13-25/h8-11,14,25H,5-7,12-13H2,1-4H3,(H2,21,22,26)

InChI Key

KYUWRMMQYZFHGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCCCCCO

Origin of Product

United States

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